

A Technical Guide to 1,6-anhydro- β -D-glucopyranose: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Anhydroglucose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-anhydro- β -D-glucopyranose, also known as levoglucosan, is a naturally occurring anhydro sugar that has garnered significant attention in various scientific fields. Its rigid bicyclic structure and multiple hydroxyl groups make it a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and modified sugars.^{[1][2]} This technical guide provides an in-depth overview of the core properties of 1,6-anhydro- β -D-glucopyranose, detailed experimental protocols, and its applications, particularly in the context of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1,6-anhydro- β -D-glucopyranose is presented in the table below. This data is crucial for its application in chemical synthesis and formulation.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₅	[3]
Molecular Weight	162.14 g/mol	[3]
Appearance	White crystalline powder	[4]
Melting Point	180-184 °C	[4]
Boiling Point	208.81 °C (rough estimate)	[4]
Optical Rotation	[α] ²⁰ _D = -66° (c=10 in Water)	[4]
Solubility	Soluble in water and ethanol.	[4]
CAS Number	498-07-7	[3]

Experimental Protocols

Synthesis of 1,6-anhydro-β-D-glucopyranose from Starch

A common method for the preparation of 1,6-anhydro-β-D-glucopyranose is the pyrolysis of starch under reduced pressure.[4]

Methodology:

- **Starch Preparation:** Starch is obtained from a suitable source, such as potatoes, and dried to a low moisture content (e.g., 9.83 ± 1.48 %).[4]
- **Pyrolysis:** The dried starch is subjected to pyrolysis in a vacuum apparatus. The temperature and pressure are critical parameters that need to be carefully controlled to maximize the yield of the desired product. While specific optimal conditions can vary, the process generally involves heating the starch to high temperatures (e.g., >300°C) under vacuum.[2]
- **Collection of Pyrolysate:** The volatile products of pyrolysis, which include 1,6-anhydro-β-D-glucopyranose, are condensed and collected.
- **Purification:** The crude pyrolysate is then purified to isolate 1,6-anhydro-β-D-glucopyranose.

Purification by Recrystallization

Crystallization is a key step in obtaining high-purity 1,6-anhydro- β -D-glucopyranose.[4]

Methodology:

- **Dissolution:** The crude 1,6-anhydro- β -D-glucopyranose is dissolved in a suitable solvent, such as ethanol or a mixture of solvents. Gentle heating can be applied to facilitate dissolution.
- **Cooling and Crystallization:** The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- **Isolation and Drying:** The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

Analytical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 1,6-anhydro- β -D-glucopyranose.[5][6][7]

Methodology:

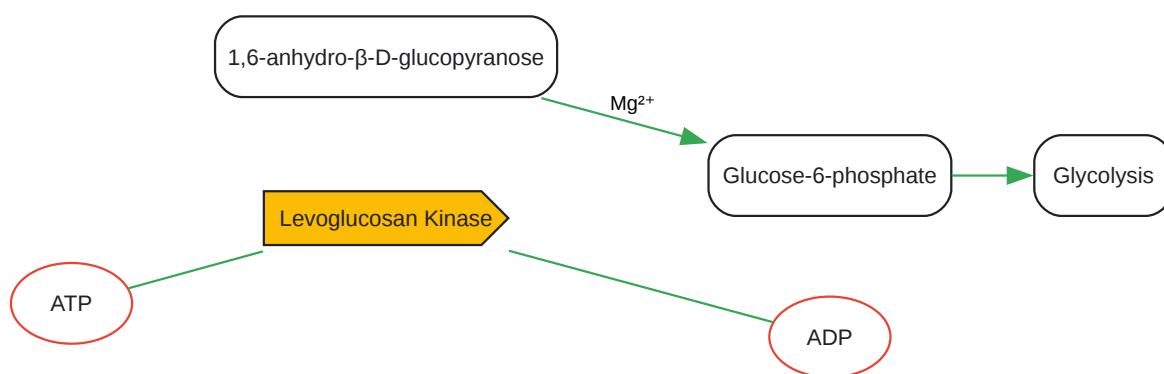
- **Sample Preparation:** A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D_2O , $DMSO-d_6$) in an NMR tube.
- **Data Acquisition:** 1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5]
- **Data Analysis:** The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the structure and assess the purity of the compound. The rigid 1C_4 conformation of the pyranose ring in 1,6-anhydro- β -D-hexopyranoses results in characteristic chemical shifts and coupling constants.[8]

Signaling and Metabolic Pathways

While 1,6-anhydro- β -D-glucopyranose is not known to be directly involved in signaling pathways in higher organisms, its metabolism in microorganisms has been studied.

Fungal Metabolic Pathway

In some fungi, such as *Aspergillus niger*, 1,6-anhydro- β -D-glucopyranose is metabolized via a direct phosphorylation step.[9]

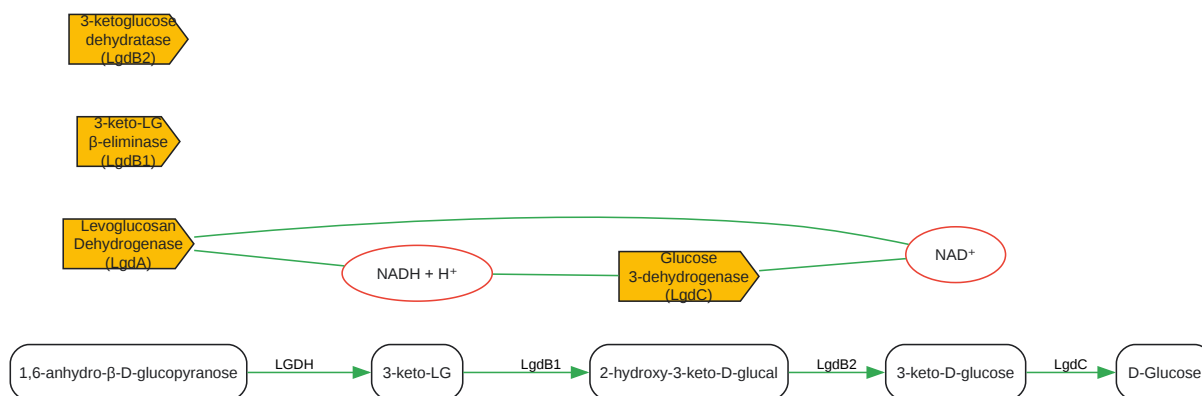


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Fungal metabolism of 1,6-anhydro- β -D-glucopyranose.

Bacterial Metabolic Pathway

Bacteria such as *Pseudarthrobacter phenanthrenivorans* utilize a multi-step enzymatic pathway for the degradation of 1,6-anhydro- β -D-glucopyranose.[10]



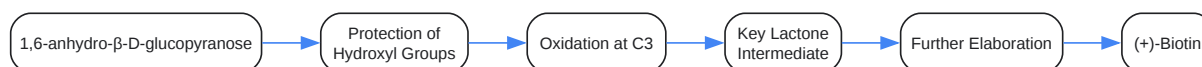
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Bacterial metabolism of 1,6-anhydro-β-D-glucopyranose.

Application in Drug Development: Synthesis of (+)-Biotin

1,6-anhydro-β-D-glucopyranose is a valuable starting material for the synthesis of complex natural products, such as (+)-biotin (Vitamin B7).^[2] The rigid structure of levoglucosan allows for stereocontrolled transformations.

The following diagram illustrates a simplified workflow for the synthesis of a key intermediate for (+)-biotin starting from 1,6-anhydro-β-D-glucopyranose.



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Workflow for the synthesis of a (+)-biotin intermediate.

Conclusion

1,6-anhydro- β -D-glucopyranose is a carbohydrate derivative with a unique and rigid structure that makes it an invaluable tool in organic synthesis. Its well-defined physicochemical properties and the availability of synthetic protocols from renewable resources like starch contribute to its significance. For researchers and professionals in drug development, 1,6-anhydro- β -D-glucopyranose offers a versatile chiral platform for the stereoselective synthesis of complex and biologically active molecules. The understanding of its metabolic pathways in microorganisms also opens avenues for its biotechnological production and utilization.

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